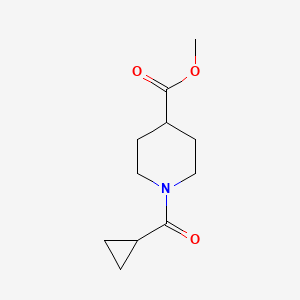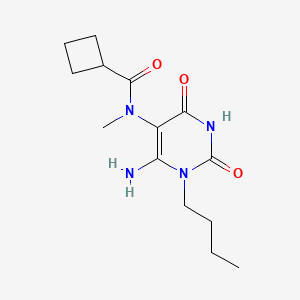
N-(2,2-diphenylethyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-diphenylethyl)-2-phenoxyacetamide, also known as DPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a pharmacological tool. DPAA is a selective and potent antagonist of the glycine receptor, which is a type of ionotropic receptor found in the central nervous system. The glycine receptor plays a crucial role in the regulation of neuronal excitability, and its dysfunction has been implicated in various neurological disorders. In
Mechanism of Action
N-(2,2-diphenylethyl)-2-phenoxyacetamide acts as a competitive antagonist of the glycine receptor, which is a type of ionotropic receptor that is activated by the neurotransmitter glycine. The glycine receptor is a pentameric protein complex that is composed of α and β subunits. This compound binds to the glycine receptor at the same site as glycine, thereby blocking its activation. This results in the inhibition of chloride ion influx, which in turn leads to the inhibition of neuronal excitation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound is a potent and selective antagonist of the glycine receptor. Additionally, this compound has been shown to have anxiolytic and anticonvulsant effects in animal models. Furthermore, this compound has been shown to have potential therapeutic applications in the treatment of epilepsy, schizophrenia, and other neurological disorders.
Advantages and Limitations for Lab Experiments
N-(2,2-diphenylethyl)-2-phenoxyacetamide has several advantages as a pharmacological tool for studying the glycine receptor. It is a potent and selective antagonist of the glycine receptor, which allows for precise manipulation of the receptor's activity. Additionally, this compound has a long half-life, which allows for prolonged inhibition of the receptor. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, its potency and selectivity can make it difficult to interpret results, as off-target effects may be minimal.
Future Directions
There are several future directions for research on N-(2,2-diphenylethyl)-2-phenoxyacetamide. One area of interest is the development of more potent and selective antagonists of the glycine receptor. Additionally, future research could focus on the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the exploration of the therapeutic potential of this compound and other glycine receptor antagonists in the treatment of neurological disorders. Finally, future research could focus on the elucidation of the molecular mechanisms underlying the effects of this compound on the glycine receptor and other ionotropic receptors.
Synthesis Methods
N-(2,2-diphenylethyl)-2-phenoxyacetamide can be synthesized through a multistep reaction starting from commercially available starting materials. The first step involves the synthesis of 2,2-diphenylethylamine, which is then reacted with chloroacetyl chloride to form N-(2,2-diphenylethyl)glycine ethyl ester. This intermediate is then reacted with sodium phenoxyacetate to form this compound. The overall yield of this synthesis method is around 40%.
Scientific Research Applications
N-(2,2-diphenylethyl)-2-phenoxyacetamide has been extensively studied for its potential use as a pharmacological tool in the field of neuroscience. Its selective and potent antagonism of the glycine receptor has made it a valuable tool for studying the role of this receptor in various neurological disorders. For example, this compound has been used to study the role of the glycine receptor in pain processing, sleep regulation, and motor control. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of epilepsy, schizophrenia, and other neurological disorders.
properties
IUPAC Name |
N-(2,2-diphenylethyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c24-22(17-25-20-14-8-3-9-15-20)23-16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXFTEDVVBCCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile](/img/structure/B7636884.png)
![3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7636888.png)

![(5E)-5-[(3,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B7636917.png)

![N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide](/img/structure/B7636939.png)
![7-methoxy-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)chromen-2-one](/img/structure/B7636944.png)
![2-[3-[(1-Methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]-5-pyridin-2-yl-1,3,4-thiadiazole](/img/structure/B7636949.png)

![3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile](/img/structure/B7636966.png)

![N-(2-methoxy-5-methylphenyl)-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7636981.png)